molecular formula C29H22N2O4 B3050885 naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate CAS No. 29455-59-2

naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate

Cat. No.: B3050885
CAS No.: 29455-59-2
M. Wt: 462.5 g/mol
InChI Key: OEEZVYKWUHWERE-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a naphthalen-2-yl group linked via a carbamate bridge to a substituted phenyl ring. The phenyl ring is further functionalized with a methyl group at the 2-position and a naphthalen-2-yloxycarbonylamino group at the 5-position. Its molecular weight is higher than simpler carbamates due to the extended aromatic systems, which likely influence its physicochemical properties, such as solubility and thermal stability .

Properties

IUPAC Name

naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O4/c1-19-10-13-24(30-28(32)34-25-14-11-20-6-2-4-8-22(20)16-25)18-27(19)31-29(33)35-26-15-12-21-7-3-5-9-23(21)17-26/h2-18H,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEZVYKWUHWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)OC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308428
Record name naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate
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Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29455-59-2
Record name NSC203952
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Record name naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-NAPHTHYL) N,N'-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
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Biological Activity

Naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C29H22N2O4
  • Molecular Weight: 466.49 g/mol
  • CAS Number: 29455-59-2

The compound features a naphthalene moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The characterization of the compound is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • High-Resolution Mass Spectrometry (HR-MS)

Anticancer Activity

Recent studies have indicated that derivatives of naphthalene, including the compound , exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of naphthalene-substituted compounds against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
6aMDA-MB-2310.03
6aHeLa0.07
6aA5490.08

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound possesses potent antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231) and other cancer types .

The anticancer activity of naphthalenes can be attributed to their ability to:

  • Induce Apoptosis: Compounds like this compound have been shown to induce both early and late apoptosis in treated cancer cells.
  • Cell Cycle Arrest: Treatment with this compound results in significant alterations in the cell cycle phases, particularly causing arrest in the S phase of MDA-MB-231 cells .

Case Studies

One notable study evaluated the in vivo effects of similar naphthalene derivatives on tumor growth in mice models. The results indicated that these compounds significantly suppressed tumor growth without apparent toxicity to major organs at a dosage of 20 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives often correlates with specific structural features:

  • The presence of the naphthalene ring enhances chemical stability and bioactivity.
  • Substituents on the aromatic rings can modulate potency and selectivity for different cancer types.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has shown that compounds similar to naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate exhibit promising anticancer properties. For instance, derivatives of naphthalene have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that naphthalene derivatives can disrupt cell cycle progression in cancerous cells, leading to reduced proliferation rates .

1.2 Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Specific naphthalene-based carbamates have shown effectiveness in inhibiting certain enzymes involved in cancer metabolism, such as carbonic anhydrases and proteases. These enzymes are crucial for tumor growth and metastasis, making their inhibition a valuable therapeutic strategy .

Material Science Applications

2.1 Polymer Synthesis

Naphthalenes are known for their ability to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Research indicates that such modifications lead to materials suitable for high-performance applications, including aerospace and automotive industries .

2.2 Photonic Applications

The unique optical properties of naphthalene derivatives make them suitable for use in photonic devices. Studies have explored the use of naphthalenes in organic light-emitting diodes (OLEDs) and solar cells, where they can enhance light absorption and emission efficiencies .

Anticancer Research Study

A recent study evaluated the anticancer effects of a series of naphthalene derivatives, including carbamates similar to the compound . The research found that these compounds significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .

Polymer Blends Investigation

In another investigation, researchers blended naphthalene derivatives with polycarbonate materials to assess their impact on thermal properties. The results showed an increase in glass transition temperature (Tg) and improved tensile strength compared to pure polycarbonate, suggesting enhanced performance characteristics for engineering applications .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell proliferation
Enzyme InhibitionEffective against carbonic anhydrases/proteases
Material SciencePolymer SynthesisImproved mechanical properties in polymer blends
Photonic ApplicationsEnhanced light absorption/emission in OLEDs

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with related carbamates and aromatic derivatives documented in the literature. Below is a detailed analysis:

Structural Analogues

Table 1: Structural Comparison of Selected Carbamates

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features
Naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate 2-methyl, 5-(naphthalen-2-yloxycarbonylamino) ~457.5* Dual naphthalene groups, carbamate-urea hybrid
Naphthalen-2-yl N-phenylcarbamate (15341-57-8) Unsubstituted phenyl ~243.3 Simple carbamate, minimal steric hindrance
Naphthalen-2-yl N-(3,4-dichlorophenyl)carbamate (374105-51-8) 3,4-dichloro ~316.2 Electron-withdrawing substituents, higher polarity
Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate Benzyl + cyano-naphthalenylmethyl ~334.4 Hybrid structure with nitrile functionality

*Estimated based on structural formula.

  • This may reduce aqueous solubility compared to unsubstituted derivatives like Naphthalen-2-yl N-phenylcarbamate . The 5-(naphthalen-2-yloxycarbonylamino) substituent introduces a urea-like linkage, which is absent in most carbamates.
Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Property Target Compound Naphthalen-2-yl N-phenylcarbamate Naphthalen-2-yl N-(3,4-dichlorophenyl)carbamate
LogP (Predicted) ~5.2 ~3.1 ~4.0
Aqueous Solubility (mg/mL) <0.01* ~0.1 ~0.05
Melting Point (°C) >200* 145–150 160–165

*Predicted based on structural analogs.

  • The high LogP of the target compound indicates significant lipophilicity, which may limit bioavailability but enhance lipid membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis involves multi-step coupling reactions. For example, carbamate formation typically requires activating agents like propargyl bromide in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to generate the oxyanion intermediate. Reaction progress should be monitored via TLC using n-hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, quenching with ice and extraction with ethyl acetate followed by solvent removal under reduced pressure yields the crude product. Purification via column chromatography (silica gel, gradient elution) ensures purity. Validation includes NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling can identify degradation pathways. Analytical methods like HPLC-MS or FTIR are critical for detecting degradation products. Storage recommendations include inert atmospheres (argon) and protection from light, as aromatic carbamates are prone to hydrolysis under acidic/basic conditions .

Q. What experimental protocols are recommended for evaluating acute toxicity in preclinical models?

  • Methodological Answer : Follow OECD Guidelines 423 or 425 for acute oral toxicity. Administer the compound to rodents at escalating doses (e.g., 5–2000 mg/kg) via oral gavage. Monitor mortality, body weight, and systemic effects (respiratory, hepatic, renal) over 14 days. Histopathological analysis of organs and hematological profiling (CBC, liver enzymes) are essential. Cross-species comparisons (e.g., rat vs. mouse) should account for metabolic differences in naphthalene derivatives .

Q. What solvent systems and chromatographic conditions are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Use medium-polarity solvents (e.g., ethyl acetate:hexane mixtures) for column chromatography. For HPLC, a C18 column with isocratic elution (acetonitrile:water 70:30) at 1.0 mL/min provides baseline separation. Adjust pH to 3–4 with formic acid to enhance peak symmetry. Confirm retention times using reference standards and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for carbamate bond formation?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare activation energies for pathways involving nucleophilic attack vs. concerted mechanisms. Validate with kinetic isotope effects (KIEs) and substituent-dependent rate studies. Experimental data (e.g., Hammett plots) should be integrated to refine computational models .

Q. What strategies address discrepancies in toxicity data across species (e.g., hepatic effects in rats vs. no observed effect in mice)?

  • Methodological Answer : Conduct species-specific metabolic profiling using liver microsomes to identify detoxification pathways (e.g., CYP450-mediated oxidation). Compare metabolite profiles via LC-MS/MS and correlate with toxicokinetic parameters (AUC, Cₘₐₓ). Dose-response modeling (Benchmark Dose approach) can clarify thresholds for adverse effects. Cross-reference findings with toxicogenomic databases to identify conserved biomarkers .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing waste?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials. Use continuous-flow reactors with immobilized catalysts (e.g., polymer-supported K₂CO₃) to enhance mixing and reduce reaction time. Process simulation tools (Aspen Plus) can model solvent recovery rates and energy consumption. Lifecycle assessment (LCA) metrics should guide solvent selection (e.g., replacing DMF with cyclopentyl methyl ether) .

Q. What analytical workflows identify and quantify degradation products formed under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂/UV light to simulate oxidative degradation. Use high-resolution LC-QTOF-MS to detect hydroxylated or ring-opened products. Fragment ion analysis (MS/MS) and isotopic pattern matching differentiate artifacts from true degradation products. Quantify major degradants via stable isotope dilution assays (SIDAs) using deuterated internal standards .

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